tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate: is an organic compound with the molecular formula C13H23NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Protection of the Nitrogen Atom: The nitrogen atom in the piperidine ring is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. Its piperidine core is a common motif in many bioactive molecules, including those with analgesic, anti-inflammatory, and antimicrobial properties.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the formyl and tert-butyl groups.
4-Formylpiperidine: Similar structure but without the tert-butyl and dimethyl groups.
Tert-butyl 4-formylpiperidine-1-carboxylate: Lacks the dimethyl groups.
Uniqueness
Tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate is unique due to the presence of both the formyl and tert-butyl groups, which confer specific chemical properties. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the formyl group offers a reactive site for further chemical transformations.
This combination of functional groups makes this compound a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2169020-28-2 |
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Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
DFPDKOJBCGFPML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C=O)C |
Purity |
95 |
Origin of Product |
United States |
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